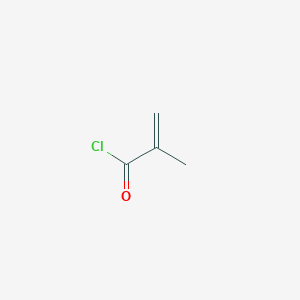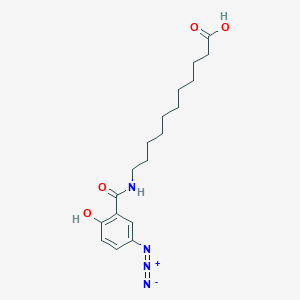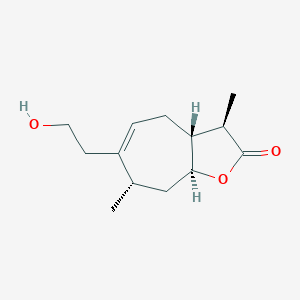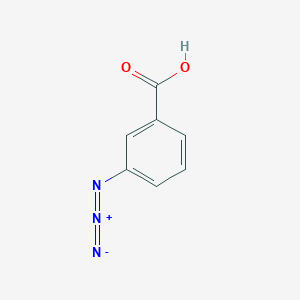
Brombenzol-d5
Übersicht
Beschreibung
It has the chemical formula C6D5Br and a molecular weight of 162.04 g/mol . This compound is characterized by the substitution of hydrogen atoms with deuterium, making it particularly useful in various scientific applications, especially in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic purity of 99.5 atom% D .
Wissenschaftliche Forschungsanwendungen
Bromobenzene-d5 has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Bromobenzene-d5 is a deuterated derivative of bromobenzene . It is primarily used as a starting material for organic synthesis to introduce deuterated phenyl groups into other compounds . It is also used in the manufacture of various deuterated active pharmaceutical ingredients (APIs), electronic components, and OLED displays .
Mode of Action
The mode of action of Bromobenzene-d5 is largely dependent on its use in specific applications. For instance, in the pharmaceutical industry, it is used to increase the half-life of the drug and reduce the pharmacokinetic effect, improve the metabolic stability of the drug, reduce the formation of toxic metabolites, and create the expected active metabolite . In the electronics industry, it is used in the manufacture of equipment to achieve goals such as making higher quality and longer-lasting displays .
Biochemical Pathways
It is known that bromobenzene-d5 is used in the preparation of orthoterphenyl-d10 , which suggests it may be involved in various chemical reactions and pathways.
Pharmacokinetics
It is known that deuterated drugs, such as those that might use bromobenzene-d5, can have improved metabolic stability and reduced formation of toxic metabolites .
Result of Action
The result of Bromobenzene-d5’s action can vary depending on its application. In the pharmaceutical industry, it can lead to increased drug safety and efficacy . In the electronics industry, it can contribute to the production of higher quality and longer-lasting displays .
Action Environment
The action environment of Bromobenzene-d5 can influence its action, efficacy, and stability. For instance, in NMR spectroscopy, if hydrogen is replaced with deuterium, a suitable and undisturbed solvent for NMR can be obtained . Additionally, the increasing use of electronic devices has led to a significant demand for Bromobenzene-d5 in the electronics industry .
Biochemische Analyse
Biochemical Properties
Bromobenzene-d5 interacts with various enzymes and proteins. It has been studied in the context of hepatotoxicity, where it interacts with liver marker enzymes such as aspartate transaminase, alanine transaminase, and alkaline phosphatase . It also interacts with antioxidant enzymes like reduced glutathione, superoxide dismutase, catalase, glutathione-S-transferase, and glutathione peroxidase .
Cellular Effects
Bromobenzene-d5 has a profound effect on various types of cells and cellular processes. It influences cell function by causing changes in liver marker enzymes, bilirubin, lipid peroxidation, and cytokines . It also affects total protein content, antioxidant levels, and histopathological conditions .
Molecular Mechanism
At the molecular level, Bromobenzene-d5 exerts its effects through various mechanisms. It causes elevated levels of liver markers, lipid peroxidation, and cytokines, but deterioration in total protein content, antioxidant levels, and histopathological conditions .
Temporal Effects in Laboratory Settings
The effects of Bromobenzene-d5 change over time in laboratory settings. It has been observed that pre-treatment with beta-carotene significantly decreased the levels of liver markers, lipid peroxidation, and cytokines, while improving histo-architecture and increasing antioxidant levels .
Dosage Effects in Animal Models
The effects of Bromobenzene-d5 vary with different dosages in animal models. For instance, beta-carotene (10 mg/kg b.w. p.o.) was administered to rats for 9 days before intragastric intubation of bromobenzene (10 mmol/kg b.w.) .
Metabolic Pathways
Bromobenzene-d5 is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromobenzene-d5 is synthesized by the bromination of benzene-d6. The process involves adding liquid bromine dropwise to a mixture of benzene-d6 and iron shavings. The mixture is then heated to maintain a faint boiling for about four hours. After cooling to room temperature, water is added to quench the reaction .
Industrial Production Methods: In industrial settings, bromobenzene-d5 can be produced through an eco-friendly process involving the substitution of one of the C—H protons of the benzene ring with a highly reactive hypobromous acid generated in situ. This method involves activating a water-soluble brominating reagent with a mineral acid at elevated temperatures and atmospheric pressure .
Analyse Chemischer Reaktionen
Types of Reactions: Bromobenzene-d5 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form carbon-carbon bonds.
Formation of Grignard Reagents: Bromobenzene-d5 can be converted into phenylmagnesium bromide, a Grignard reagent, which is useful in forming carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Magnesium: Used in the formation of Grignard reagents.
Major Products:
Phenylmagnesium Bromide: Formed from the reaction with magnesium.
Various Coupled Products: Formed through palladium-catalyzed reactions.
Vergleich Mit ähnlichen Verbindungen
Bromobenzene: The non-deuterated version of bromobenzene-d5, with the chemical formula C6H5Br.
Chlorobenzene-d5: A deuterated derivative of chlorobenzene, with similar applications in NMR spectroscopy.
Iodobenzene-d5: A deuterated derivative of iodobenzene, also used in NMR spectroscopy.
Uniqueness: Bromobenzene-d5 is unique due to its high isotopic purity and its specific applications in NMR spectroscopy and the development of deuterated drugs. Its deuterium content provides distinct advantages in reducing interference in NMR spectra and improving the metabolic stability of pharmaceuticals .
Eigenschaften
IUPAC Name |
1-bromo-2,3,4,5,6-pentadeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVLSVVCXYDNA-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])Br)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961874 | |
| Record name | 1-Bromo(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4165-57-5 | |
| Record name | Bromobenzene-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromo(2H5)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(2H5)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is bromobenzene-d5 primarily used for in scientific research?
A1: Bromobenzene-d5 is primarily used as a deuterated solvent in various spectroscopic techniques like Nuclear Magnetic Resonance (NMR) [, , , , ] and infrared (IR) spectroscopy []. Its deuterated nature minimizes interference from solvent signals, allowing for clearer observation of the compounds being studied.
Q2: Can you provide some examples of how bromobenzene-d5 is employed in chemical reactions?
A3: Bromobenzene-d5 serves as a valuable starting material in the synthesis of deuterium-labeled compounds. For example, it plays a crucial role in synthesizing deuterated versions of pharmaceutically relevant molecules like 2,5-Bis(4-amidinophenyl)furan and 2,5-Bis[4-(methoxyamidino)phenyl]furan []. These labeled compounds are vital for studying drug metabolism and other biological processes.
Q3: The research mentions studying molecular motions in liquids. How is bromobenzene-d5 involved in this?
A4: Researchers utilized bromobenzene-d5, alongside its non-deuterated counterpart, to investigate the impact of pressure on molecular movements in liquids []. By analyzing the nuclear spin-lattice relaxation times of these compounds under varying pressures, they gained insights into how pressure affects the rotational and translational motions of molecules in liquid states.
Q4: One study mentions "resonance-enhanced multiphoton ionization (REMPI) spectroscopy." What role does bromobenzene-d5 play in this technique?
A5: In REMPI spectroscopy, researchers employed bromobenzene-d5 alongside bromobenzene to gain a deeper understanding of the vibrational modes within the molecules []. By comparing the spectra obtained from both the deuterated and non-deuterated forms, they could accurately assign vibrational bands and study isotopic shifts, providing detailed insights into the molecules' energy levels and vibrational characteristics.
Q5: The provided research highlights "methylaluminoxane (MAO)" in the context of olefin polymerization. What is the connection with bromobenzene-d5?
A6: The connection lies in understanding the interactions of MAO with neutral donors, a crucial aspect of olefin polymerization catalysis []. While bromobenzene-d5 is not directly involved with MAO, it serves as the solvent in NMR studies investigating these interactions. The choice of solvent is crucial for accurate NMR analysis, and bromobenzene-d5, due to its deuterated nature, provides a clean background signal, enabling a clearer understanding of the MAO chemistry.
Q6: How is bromobenzene-d5 contributing to research on hafnium complexes and their catalytic activity?
A7: Bromobenzene-d5 plays a key role as a solvent in studying the reactivity of cationic hafnium silyl complexes, particularly in sigma-bond metathesis reactions []. These reactions are significant in organometallic chemistry and catalysis. Using bromobenzene-d5 as the solvent allows researchers to monitor the reaction progress and identify intermediate species using NMR spectroscopy, ultimately aiding in understanding the reaction mechanisms and catalytic properties of these hafnium complexes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE](/img/structure/B116712.png)


![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)



![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
